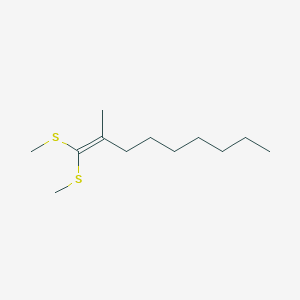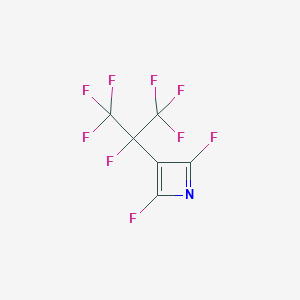
2,4-Difluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)azete
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)azete: is a fluorinated organic compound with a unique structure that includes multiple fluorine atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of fluorine atoms can significantly alter the chemical and physical properties of the compound, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)azete typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of a suitable azete precursor using fluorinating agents such as elemental fluorine or fluorine-containing reagents. The reaction conditions often require careful control of temperature, pressure, and solvent to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)azete can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced fluorinated products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated alcohols.
Scientific Research Applications
2,4-Difluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)azete has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug development due to its unique fluorinated structure.
Medicine: Explored for its potential as a diagnostic agent in medical imaging.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)azete involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to various biological molecules. This can result in the modulation of enzymatic activity, receptor binding, and other biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoronitrobenzene: Another fluorinated compound with different functional groups.
1,3-Difluorobenzene: A simpler fluorinated aromatic compound.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with distinct properties.
Uniqueness
2,4-Difluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)azete is unique due to its combination of multiple fluorine atoms and the azete ring structure. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62888-44-2 |
|---|---|
Molecular Formula |
C6F9N |
Molecular Weight |
257.06 g/mol |
IUPAC Name |
2,4-difluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)azete |
InChI |
InChI=1S/C6F9N/c7-2-1(3(8)16-2)4(9,5(10,11)12)6(13,14)15 |
InChI Key |
QYMMVRURTDRYLL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C1F)F)C(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


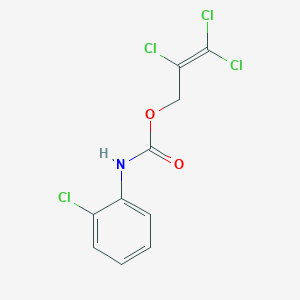
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octadecanoate](/img/structure/B14521466.png)
![copper(1+);1-[4-(dimethylamino)phenyl]but-3-yn-1-one](/img/structure/B14521473.png)
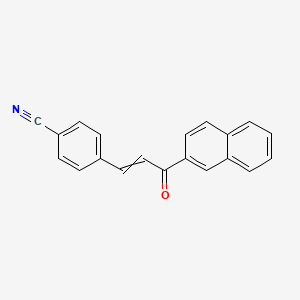
![3-[4-(Dimethylamino)-2-methoxyphenyl]-2-benzofuran-1(3H)-one](/img/structure/B14521477.png)

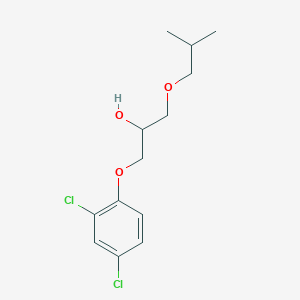
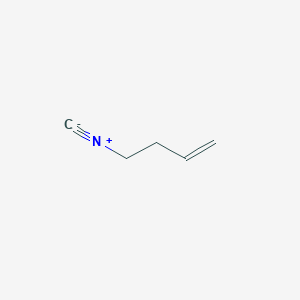
![1-(Hydroxymethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14521511.png)

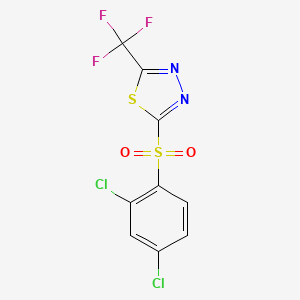
![(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetonitrile](/img/structure/B14521518.png)
